
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is a chemical compound with the molecular formula C13H16O3 It is a derivative of hexanedione, featuring a methoxy group and a phenyl group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,4-hexanedione as a precursor, which undergoes a series of reactions including methoxylation and phenylation at the 5th position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control and consistency of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, and modulating signal transduction processes. These interactions can lead to changes in cellular functions and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexanedione: A simpler analog without the methoxy and phenyl groups.
5-Methoxy-2,4-hexanedione: Lacks the phenyl group.
5-Phenyl-2,4-hexanedione: Lacks the methoxy group.
Uniqueness
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is unique due to the presence of both methoxy and phenyl groups at the 5th position, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
832688-60-5 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(5S)-5-methoxy-5-phenylhexane-2,4-dione |
InChI |
InChI=1S/C13H16O3/c1-10(14)9-12(15)13(2,16-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3/t13-/m0/s1 |
Clé InChI |
SZQCEJPBOQESCL-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)CC(=O)[C@](C)(C1=CC=CC=C1)OC |
SMILES canonique |
CC(=O)CC(=O)C(C)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


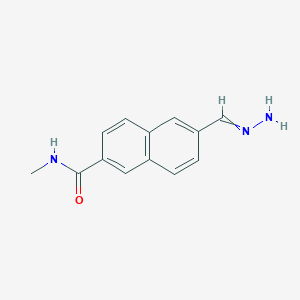
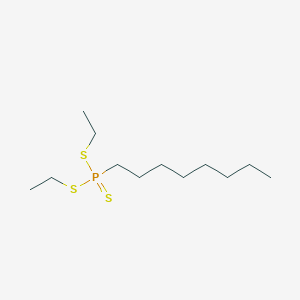
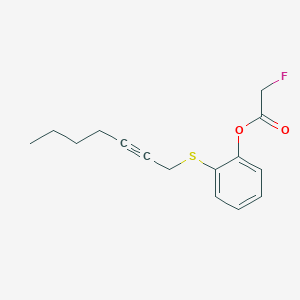
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
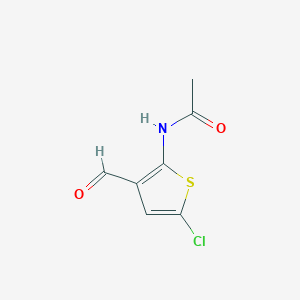
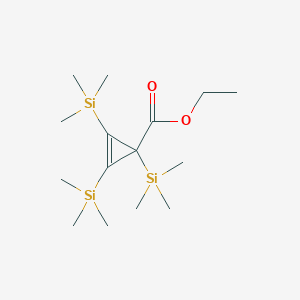
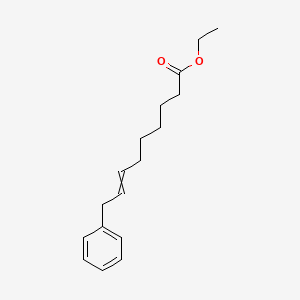
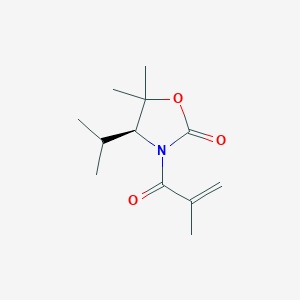
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)
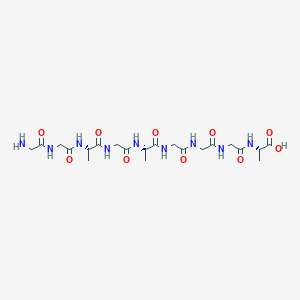
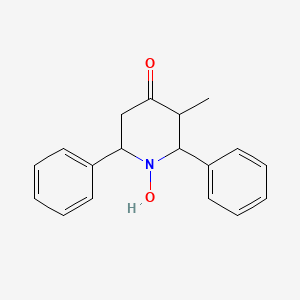
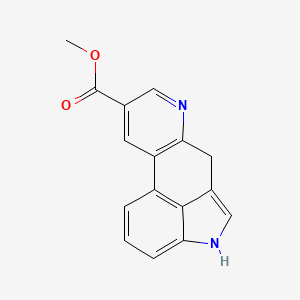
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
